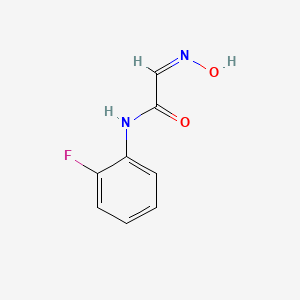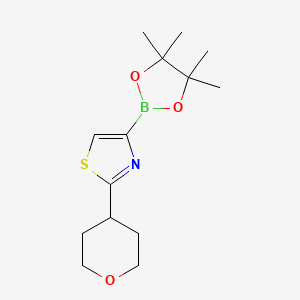![molecular formula C10H9ClN4O2 B11714769 methyl 2-[5-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]acetate](/img/structure/B11714769.png)
methyl 2-[5-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-2-[5-(2-Chlorphenyl)-1H-1,2,3,4-tetrazol-1-yl]acetat ist eine chemische Verbindung, die zur Klasse der Tetrazol-Derivate gehört. Tetrazole sind heterocyclische Verbindungen, die einen fünfgliedrigen Ring aus vier Stickstoffatomen und einem Kohlenstoffatom enthalten. Diese spezielle Verbindung weist eine Chlorphenylgruppe auf, die an den Tetrazolring gebunden ist, was sie zu einem einzigartigen und interessanten Molekül für verschiedene Anwendungen in der wissenschaftlichen Forschung und Industrie macht.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von Methyl-2-[5-(2-Chlorphenyl)-1H-1,2,3,4-tetrazol-1-yl]acetat beinhaltet typischerweise die Reaktion von 2-Chlorbenzylchlorid mit Natriumazid, um 2-Chlorbenzylazid zu bilden. Dieses Zwischenprodukt wird dann unter sauren Bedingungen einer Cyclisierung unterzogen, um den Tetrazolring zu bilden. Der letzte Schritt beinhaltet die Veresterung mit Methylchloracetat, um die gewünschte Verbindung zu erhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung folgt ähnlichen Syntheserouten, jedoch in größerem Maßstab. Der Prozess beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen wie Temperatur, Druck und pH-Wert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von kontinuierlichen Fließreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
Methyl-2-[5-(2-Chlorphenyl)-1H-1,2,3,4-tetrazol-1-yl]acetat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können den Tetrazolring in andere stickstoffhaltige Heterocyclen umwandeln.
Substitution: Die Chlorphenylgruppe kann nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Nucleophile wie Amine und Thiole können unter basischen Bedingungen mit der Chlorphenylgruppe reagieren.
Wichtigste gebildete Produkte
Oxidation: Bildung von Chlorphenyltetrazoloxiden.
Reduktion: Bildung von reduzierten Tetrazol-Derivaten.
Substitution: Bildung von substituierten Chlorphenyltetrazolverbindungen.
Wissenschaftliche Forschungsanwendungen
Methyl-2-[5-(2-Chlorphenyl)-1H-1,2,3,4-tetrazol-1-yl]acetat hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Als potenzieller Medikamentenkandidat für verschiedene therapeutische Anwendungen untersucht.
Industrie: Einsatz bei der Entwicklung neuer Materialien und chemischer Prozesse.
Wirkmechanismus
Der Wirkmechanismus von Methyl-2-[5-(2-Chlorphenyl)-1H-1,2,3,4-tetrazol-1-yl]acetat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Der Tetrazolring kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren. Die Chlorphenylgruppe verstärkt die Fähigkeit der Verbindung, Zellmembranen zu durchdringen, was ihre Bioverfügbarkeit und Wirksamkeit erhöht.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[5-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of methyl 2-[5-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]acetate involves its interaction with specific molecular targets and pathways. The tetrazole ring can bind to enzymes and receptors, modulating their activity. The chlorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Methyl-2-(2-Chlorphenyl)acetat: Eine strukturell ähnliche Verbindung mit verschiedenen funktionellen Gruppen.
Tetrazol-Derivate: Verbindungen mit ähnlichen Tetrazolringen, aber unterschiedlichen Substituenten.
Einzigartigkeit
Methyl-2-[5-(2-Chlorphenyl)-1H-1,2,3,4-tetrazol-1-yl]acetat ist aufgrund seiner spezifischen Kombination aus Chlorphenylgruppe und Tetrazolring einzigartig. Diese Kombination verleiht ihm besondere chemische und biologische Eigenschaften, was es für verschiedene Anwendungen wertvoll macht.
Eigenschaften
Molekularformel |
C10H9ClN4O2 |
|---|---|
Molekulargewicht |
252.66 g/mol |
IUPAC-Name |
methyl 2-[5-(2-chlorophenyl)tetrazol-1-yl]acetate |
InChI |
InChI=1S/C10H9ClN4O2/c1-17-9(16)6-15-10(12-13-14-15)7-4-2-3-5-8(7)11/h2-5H,6H2,1H3 |
InChI-Schlüssel |
XEFWUOCVYIHPDD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CN1C(=NN=N1)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B11714704.png)


![1-[5-(Triethylsilyl)pent-4-yn-1-yl]piperazine](/img/structure/B11714721.png)
![2,4-Dinitro-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B11714729.png)
![N-[1-(2,5-dimethylfuran-3-yl)ethylidene]hydroxylamine](/img/structure/B11714730.png)
![2-(4-fluorophenoxy)-N'-[(E)-(5-fluorothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11714731.png)

![3-bromo-2-chloro-5H,6H,7H-pyrrolo[1,2-a]imidazole](/img/structure/B11714737.png)

![3-(1H-1,3-benzodiazol-1-yl)-N'-[(1E)-phenylmethylidene]propanehydrazide](/img/structure/B11714743.png)
![3-methyl-5-(methylsulfanyl)-7-(propan-2-yloxy)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11714746.png)
